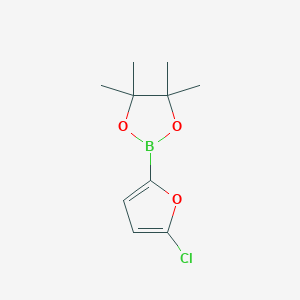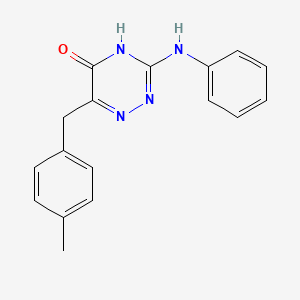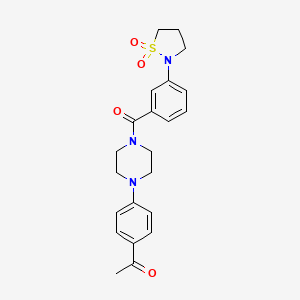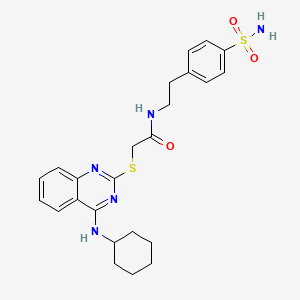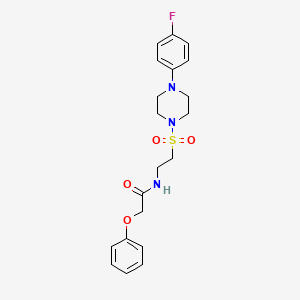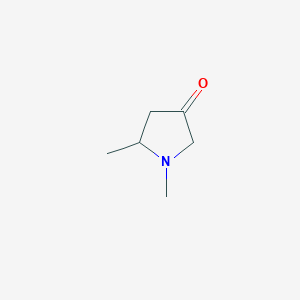
1,5-Dimethylpyrrolidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Pyrrolidinone is a class of organic compounds that contain a pyrrolidinone ring, a five-membered lactam structure . These compounds are known for their wide range of biological activities. For instance, some pyrrolidinone derivatives have shown antiviral, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, and neuropharmacological activities .
The mechanism of action of these compounds can vary greatly depending on their structure and the functional groups they contain. Some may interact with specific proteins or enzymes in the body, altering their function and leading to various downstream effects . Others might interfere with the replication of viruses or the growth of bacteria or cancer cells .
The pharmacokinetics, or how these compounds are absorbed, distributed, metabolized, and excreted in the body, can also vary. Factors such as the compound’s solubility, stability, and the presence of certain functional groups can influence its bioavailability and how it is processed by the body .
The action of these compounds can also be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and activity. Other factors, such as temperature and the presence of other substances, can also play a role .
生化分析
Biochemical Properties
It is known that pyrrolidinones, the class of compounds to which 1,5-Dimethylpyrrolidin-3-one belongs, are versatile lead compounds for designing powerful bioactive agents
Molecular Mechanism
It is known that pyrrolidinones can have binding interactions with biomolecules and can influence enzyme activity and gene expression , but the specific mechanisms of this compound are not documented.
准备方法
Synthetic Routes and Reaction Conditions
1,5-Dimethylpyrrolidin-3-one can be synthesized through various methods. One common approach involves the cyclization of N-substituted amino acids or their derivatives . The reaction typically requires a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of pyrrolidinone derivatives. This method is preferred due to its efficiency and scalability .
化学反应分析
Types of Reactions
1,5-Dimethylpyrrolidin-3-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: N-substituted pyrrolidinones.
科学研究应用
1,5-Dimethylpyrrolidin-3-one has several applications in scientific research:
相似化合物的比较
Similar Compounds
Pyrrolidinone: The parent compound of 1,5-dimethylpyrrolidin-3-one, known for its wide range of biological activities.
N-Methylpyrrolidinone: Another derivative with similar solvent properties but different biological activities.
2-Pyrrolidinone: A closely related compound with distinct chemical and biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrrolidinone derivatives . Its dual methyl substitution enhances its stability and alters its interaction with biological targets, making it a valuable compound in various research applications .
属性
IUPAC Name |
1,5-dimethylpyrrolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-3-6(8)4-7(5)2/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNSIHQTQHENSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
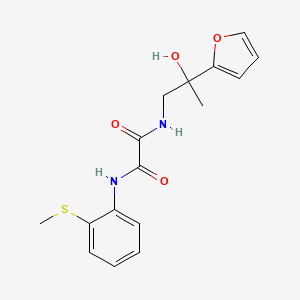
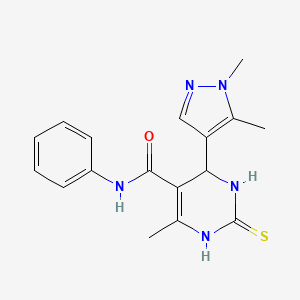
![3-[2-(Propan-2-yloxymethyl)morpholin-4-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2540893.png)
![(E)-N-[1-[2-(diethylamino)ethyl]pyrazol-4-yl]-2-phenylethenesulfonamide](/img/structure/B2540895.png)
![3-cinnamyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2540898.png)
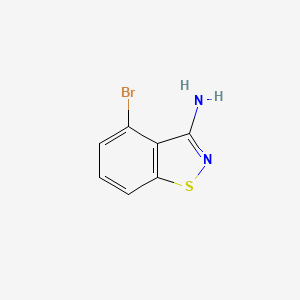
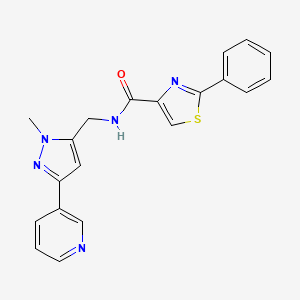
![6-{[4-(4-Nitrophenyl)piperazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2540904.png)
![4-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2540906.png)
